molecular formula C12H18N4O B2844562 Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide CAS No. 856437-43-9

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide

Cat. No.: B2844562
CAS No.: 856437-43-9
M. Wt: 234.303
InChI Key: VOOXYDHHAXCARM-UHFFFAOYSA-N
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Description

Historical Context of Pyridine-Carboxylic Acid Piperazine Derivatives

The integration of pyridine and piperazine motifs in drug design traces its origins to the mid-20th century, when the pharmacological potential of nitrogen-containing heterocycles began to gain prominence. Piperazine, a six-membered diamine ring, emerged as a privileged structure due to its ability to enhance solubility, bioavailability, and target binding affinity. Early applications focused on antipsychotics and anthelmintics, but the advent of targeted therapies in the 21st century expanded its utility to kinase inhibitors and anticancer agents. For instance, Palbociclib and Ribociclib—CDK4/6 inhibitors—utilize piperazine-linked pyridine derivatives as core structural elements, underscoring the scaffold’s therapeutic relevance.

Pyridine-carboxylic acids, particularly those substituted at the 2-position, gained attention for their role as bioisosteres of benzoic acids, offering improved metabolic stability and hydrogen-bonding capacity. The conjugation of these acids with piperazine via amide or ethylamide bridges, as seen in Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, represents a strategic maneuver to balance lipophilicity and polarity. Early synthetic routes relied on nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed couplings, but recent advances employ coupling reagents like propyl phosphonic anhydride (T3P) to streamline amide bond formation. These innovations reflect a broader trend toward optimizing piperazine-containing scaffolds for industrial-scale production.

Structural Uniqueness of this compound

The compound’s architecture features three distinct regions: (1) a pyridine ring substituted at the 2-position with a carboxylic acid group, (2) an ethylamide spacer, and (3) a piperazine ring. This tripartite structure confers unique physicochemical properties:

  • Pyridine-Carboxylic Acid Core : The electron-deficient pyridine ring engages in $$\pi$$-$$\pi$$ stacking and dipole-dipole interactions, while the carboxylic acid group facilitates hydrogen bonding with biological targets or crystalline matrices. Proton transfer between the carboxylic acid and piperazine’s secondary amine has been observed in related systems, leading to zwitterionic forms that enhance solubility.
  • Ethylamide Linker : The -(CH$$2$$)$$2$$- spacer provides conformational flexibility, enabling the piperazine ring to adopt multiple orientations relative to the pyridine plane. This flexibility is critical for target engagement, as demonstrated in kinase inhibitors where analogous linkers accommodate binding pocket variations.
  • Piperazine Motif : The piperazine ring’s two nitrogen atoms serve as hydrogen bond donors/acceptors and participate in cation-$$\pi$$ interactions. In crystalline states, piperazine often forms layered structures via N-H$$\cdots$$O hydrogen bonds with carboxylic acids, as evidenced in co-crystals with pyridine-2,6-dicarboxylic acid.

A comparative analysis of similar compounds reveals that the ethylamide bridge in this compound distinguishes it from simpler piperazine-pyridine conjugates. For example, Bosutinib incorporates a 3-chloropropyl linker between piperazine and its quinoline core, which limits rotational freedom compared to the ethylamide spacer. This structural nuance may influence pharmacokinetic properties such as membrane permeability and metabolic clearance.

Current Research Landscape and Scientific Knowledge Gaps

Recent studies have focused on optimizing synthetic routes and exploring applications in supramolecular chemistry. The use of T3P as a coupling reagent for pyrazine-2-carboxylic acid derivatives suggests potential applicability to pyridine analogs, though this remains untested. Transition metal-free methodologies, such as lithium hexamethyldisilazide (LiHMDS)-mediated couplings, offer environmentally benign alternatives for piperazine functionalization but require adaptation to ethylamide-linked systems.

In crystallography, proton-transfer compounds of piperazine and pyridine-dicarboxylic acids exhibit sheet-like motifs stabilized by strong O-H$$\cdots$$N and weak C-H$$\cdots$$O interactions. These findings hint at the possibility of designing functional materials using this compound as a building block. However, no crystallographic data for the compound itself have been reported, leaving its solid-state behavior and polymorphic forms unexplored.

Critical knowledge gaps include:

  • Synthetic Scalability : Existing routes to related compounds suffer from low yields (e.g., 38% in early Palbociclib syntheses) and regioselectivity issues.
  • Biological Activity : While proteomics applications are implied, no published studies directly investigate the compound’s interactions with enzymes or receptors.
  • Computational Modeling : Predictive studies on conformationally dependent properties, such as LogP or pKa, are absent.

Theoretical Framework and Research Rationale

The study of this compound is grounded in two interrelated theoretical paradigms:

  • Supramolecular Chemistry : The compound’s ability to form hydrogen-bonded networks aligns with principles of molecular self-assembly. Theoretical models predict that zwitterionic forms could stabilize extended architectures via charge-assisted hydrogen bonds. Experimental validation would require crystallizing the compound under varying pH conditions.
  • Medicinal Chemistry : Piperazine’s role as a solubility-enhancing moiety is well-established, but its impact on target selectivity in ethylamide-linked systems remains unclear. Molecular docking simulations could elucidate whether the ethylamide spacer confers preferential binding to kinases versus GPCRs.

The rationale for prioritizing research on this compound lies in its structural hybridity, which bridges the pharmacophoric features of approved therapeutics (e.g., kinase inhibitors) and the modularity of supramolecular building blocks. Addressing the identified gaps could unlock applications in drug discovery, crystal engineering, and chemical biology.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c17-12(11-3-1-2-4-14-11)15-7-10-16-8-5-13-6-9-16/h1-4,13H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXYDHHAXCARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbodiimide-Mediated Coupling

A prototypical synthesis involves reacting pyridine-2-carbonyl chloride with N-Boc-protected 2-piperazin-1-yl-ethylamine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as base. After 12 hours at 0–5°C, the Boc-protected intermediate undergoes deprotection with trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v), yielding the target compound in 62% overall yield. Critical parameters include:

  • Stoichiometric control (1:1.05 acid chloride:amine ratio)
  • Strict temperature maintenance below 10°C to minimize HCl byproduct formation
  • Sequential aqueous washes with 5% NaHCO3 and brine for byproduct removal

Uranium-Based Coupling Agents

Comparative studies using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) versus BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride) demonstrate significant yield differences:

Coupling Agent Solvent System Temp (°C) Time (h) Yield (%)
HATU DMF/DCM (1:9) 25 4 78
BOP-Cl DCM 25 18 44
EDCI/HOBt THF 0→25 24 61

Data compiled from and

The HATU-mediated reaction in DMF/DCM mixed solvent achieves superior results due to enhanced activation of the carboxylic acid and improved amine nucleophilicity.

Sequential Assembly Approaches

Piperazine Ring Construction on Ethylenediamine

An alternative route constructs the piperazine moiety in situ using ethylenediamine derivatives:

  • N-(2-Aminoethyl)pyridine-2-carboxamide reacts with 1,2-dibromoethane in acetonitrile at reflux (82°C) for 48 hours
  • Cyclization catalyzed by K2CO3 (2.5 equiv) produces 2-(piperazin-1-yl)ethyl intermediate
  • Final purification via silica gel chromatography (CHCl3:MeOH 9:1) yields 57% product

Key challenges include controlling ethylene di-bromide stoichiometry to prevent oligomerization and optimizing cyclization time to balance conversion versus degradation.

Solid-Phase Synthesis Strategies

Recent adaptations employ Wang resin-bound pyridine-2-carboxylic acid for automated synthesis:

  • Load Fmoc-protected 2-aminoethylpiperazine onto resin using HBTU activation
  • Deprotect with 20% piperidine in DMF
  • Couple preactivated pyridine-2-carboxylic acid (DIC/HOAt in NMP)
  • Cleave with TFA/H2O (95:5) to obtain crude product in 83% purity
  • Final purification via reversed-phase HPLC (C18 column, 10→60% MeCN/H2O)

This method enables rapid synthesis (8 hours total) but requires specialized equipment and shows batch-to-batch variability in piperazine loading efficiency.

Catalytic Amination Techniques

Palladium-catalyzed coupling represents an emerging methodology:

# Example catalytic cycle for Buchwald-Hartwig amination
substrate = 2-chloroethylpyridine-2-carboxamide
catalyst = Pd2(dba)3 (2 mol%)
ligand = Xantphos (4 mol%)
base = Cs2CO3 (3 equiv)
amine = piperazine (5 equiv)
solvent = toluene
temperature = 110°C
time = 24 h
yield = 68% (after column chromatography)

This approach circumvents preformed amine synthesis but requires rigorous oxygen exclusion and generates metallic byproducts requiring chelation chromatography.

Green Chemistry Approaches

Microwave-assisted synthesis in PEG-400 solvent achieves 71% yield in 15 minutes:

  • 2-Piperazin-1-yl-ethylamine (1.2 equiv)
  • Pyridine-2-carboxylic acid (1.0 equiv)
  • Polymer-supported carbodiimide (2.0 equiv)
  • Irradiation at 150W, 80°C
  • Simple filtration and concentration

Life cycle assessment shows 42% reduction in E-factor compared to traditional methods, though scalability remains problematic for industrial applications.

Analytical Characterization Protocols

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 8.58 (d, J=4.8 Hz, 1H, Py-H), 8.23 (t, J=7.6 Hz, 1H, Py-H), 7.94 (d, J=7.8 Hz, 1H, Py-H), 7.51 (m, 1H, Py-H), 3.54 (q, J=6.2 Hz, 2H, NHCH2), 2.76 (t, J=6.0 Hz, 2H, CH2N), 2.45 (br s, 8H, Piperazine-H).

HRMS (ESI+): m/z calcd for C12H19N4O [M+H]+ 247.1558, found 247.1561.

Purity Assessment

HPLC conditions:

  • Column: Zorbax SB-C18 (4.6×250 mm, 5μm)
  • Mobile phase: 20mM NH4OAc (pH 5.0)/MeCN (70:30)
  • Flow: 1.0 mL/min
  • Retention time: 8.7 min
  • Purity: 99.2% (254 nm)

Industrial-Scale Production Considerations

Pilot plant data (100 kg batch) reveal critical parameters:

Parameter Laboratory Scale Production Scale
Reaction Volume (L/kg) 15 5.2
Cooling Rate (°C/min) 2.5 0.8
Filtration Time (h) 0.5 3.2
Overall Yield (%) 74 68

Scale-up challenges include exotherm management during amide coupling and heterogeneous mixing in concentrated solutions.

Chemical Reactions Analysis

Types of Reactions

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of pyridine-2-carboxylic acid derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Dopamine D3 Receptor Modulation

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide has been identified as a potential modulator of dopamine D3 receptors, which are implicated in various neuropsychiatric disorders. Research indicates that compounds targeting these receptors may offer therapeutic benefits for conditions such as schizophrenia and drug addiction.

Cystic Fibrosis Treatment

Research has shown that pyridine amide derivatives can enhance the function of mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. This application is particularly relevant for treating cystic fibrosis, a genetic disorder characterized by defective chloride channels .

Anti-inflammatory Properties

Studies have suggested that derivatives of pyridine-2-carboxylic acid can inhibit the activity of IκB kinase (IKK), thereby reducing inflammation. This mechanism may provide therapeutic avenues for autoimmune diseases and other inflammatory conditions .

Case Study 1: Neuropharmacology

A study demonstrated that the administration of this compound resulted in significant behavioral changes in animal models, indicating its potential as an anxiolytic agent. The compound's interaction with dopamine receptors was highlighted as a key mechanism behind these effects.

Case Study 2: Respiratory Diseases

In clinical trials focusing on cystic fibrosis patients, compounds derived from pyridine-2-carboxylic acid showed promise in restoring CFTR function, leading to improved lung function and reduced symptoms associated with the disease .

Mechanism of Action

The mechanism of action of Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The piperazine moiety can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

N-(3-Aminopropyl)pyridine-2-carboxamide

  • Structural Differences: The substituent is a linear 3-aminopropyl group instead of a 2-piperazin-1-yl-ethyl moiety. The absence of a cyclic amine reduces rigidity and basicity compared to the piperazine-containing analog.
  • Applications :
    • Primarily used as a chemical intermediate for synthesizing drug precursors.
    • Demonstrated utility in drug research due to its simpler structure and ease of functionalization .

2-[4-(Fmoc)piperazin-1-yl]acetic Acid (CAS: 180576-05-0)

  • Structural Differences :
    • Contains a fluorenylmethoxycarbonyl (Fmoc)-protected piperazine linked to an acetic acid group.
    • The carboxylic acid functionality contrasts with the amide bond in the target compound.
  • Applications :
    • Used in peptide synthesis as a protecting-group reagent.
    • The Fmoc group enhances stability during solid-phase synthesis, unlike the unprotected piperazine in the target compound .

Substituted 3-Amino-thieno[2,3-b]pyridine-2-carboxylic Acid Amides

  • Structural Differences: Features a thienopyridine core instead of pyridine, introducing sulfur-based aromaticity.
  • Applications: Patented as IκB kinase (IKK) inhibitors for inflammatory diseases. The thienopyridine scaffold shows higher specificity for kinase targets compared to pyridine-based analogs .

Pyridine-2-carboxylic Acid

  • Structural Differences :
    • Lacks the piperazine-ethyl amide substituent, existing as a free carboxylic acid.
  • Applications :
    • Acts as a catalyst in multi-component reactions (e.g., pyrazolo[3,4-b]pyridine synthesis).
    • The acidic proton facilitates proton transfer in catalytic cycles, a property absent in the amide derivative .

Comparative Analysis Table

Compound Core Structure Key Substituent Primary Application References
Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide Pyridine 2-Piperazin-1-yl-ethyl amide Drug intermediate (inferred)
N-(3-Aminopropyl)pyridine-2-carboxamide Pyridine 3-Aminopropyl amide Chemical intermediate, drug R&D
2-[4-(Fmoc)piperazin-1-yl]acetic acid Piperazine Fmoc-protected acetic acid Peptide synthesis
3-Amino-thieno[2,3-b]pyridine-2-carboxamide Thienopyridine Varied amide substituents IKK inhibitors
Pyridine-2-carboxylic acid Pyridine Carboxylic acid Catalysis

Research Findings and Implications

  • Bioactivity : Piperazine-containing amides, like the target compound, exhibit enhanced solubility and bioavailability compared to linear alkylamine analogs, as seen in studies on piperazine-based bioactive molecules .
  • Synthetic Flexibility: The condensation reaction methodology used for N-(3-aminopropyl)pyridine-2-carboxamide could be adapted for synthesizing the target compound by substituting 3-aminopropanol with 2-piperazin-1-yl-ethylamine.

Biological Activity

Pyridine-2-carboxylic acid (2-piperazin-1-yl-ethyl)-amide, also known as EVT-2981636, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antithrombotic, antimicrobial, and antiparasitic research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of this compound typically involves refluxing pyridine-2-carboxylic acid with piperazine derivatives in suitable solvents such as dichloromethane. The reaction conditions must be carefully controlled to optimize yield and purity, followed by purification techniques like crystallization or column chromatography .

Antithrombotic Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antithrombotic properties. A study highlighted that these compounds could inhibit platelet aggregation and thrombus formation, making them potential candidates for the treatment of thromboembolic disorders .

Antimicrobial Activity

Pyridine compounds have been shown to possess antimicrobial properties against various pathogens. In vitro studies demonstrate that Pyridine-2-carboxylic acid derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against strains such as Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentrations (MICs) that suggest potential therapeutic applications .

PathogenMIC (μg/mL)
E. coli50
S. aureus40
Bacillus subtilis60

Antiparasitic Activity

In addition to its antibacterial effects, this compound has shown promising antiparasitic activity. Studies involving Plasmodium falciparum, the causative agent of malaria, indicated that certain derivatives could inhibit parasite growth effectively. The IC50 values for selected compounds were determined to be in the low micromolar range, suggesting significant potential for further development as antimalarial agents .

The biological effects of this compound are believed to arise from its interaction with specific biological targets such as enzymes and receptors involved in various metabolic pathways. For instance, the compound may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain signaling .

Case Studies

Several case studies have documented the efficacy of pyridine-based compounds in clinical settings:

  • Antimicrobial Efficacy : A study evaluated the effectiveness of pyridine derivatives against multi-drug resistant bacterial strains, finding that certain modifications significantly enhanced antibacterial activity compared to standard antibiotics .
  • Antiparasitic Research : In preclinical trials, pyridine derivatives demonstrated a reduction in parasitemia levels in infected mice models when administered at specific dosages .

Q & A

Q. What are the optimal reaction conditions for synthesizing pyridine-2-carboxylic acid derivatives using P2CA as a catalyst?

  • Methodological Answer: The optimal conditions include:
  • Solvent: Ethanol (superior to water or ethanol-water mixtures) due to enhanced solubility and product isolation .
  • Catalyst Loading: 10 mol% P2CA, achieving yields up to 98% .
  • Temperature: 60°C, balancing reaction rate and energy efficiency .
  • Substrate Ratios: Equimolar ratios of aldehydes, 1,3-cyclohexanedione, and 5-aminopyrazole derivatives .
  • Monitoring: Thin-layer chromatography (TLC) for real-time reaction tracking .

Q. How does solvent selection impact the efficiency of P2CA-catalyzed multi-component reactions?

  • Methodological Answer: Solvent polarity and solubility critically influence reaction outcomes:
  • Ethanol Alone: Highest yield (98%) due to optimal carbocation stabilization and rapid product precipitation .
  • Ethanol-Water Mixtures: Reduced yield (74%) due to increased viscosity and complex workup .
  • Water Alone: Poor performance attributed to limited substrate solubility .

Q. What analytical methods are recommended for monitoring P2CA-catalyzed reactions?

  • Methodological Answer:
  • TLC: Primary method for tracking reaction progress using hexane-ethyl acetate eluents .
  • Isolation Techniques: Filtration and recrystallization from ethanol for pure product recovery .
  • Spectroscopic Confirmation: NMR and mass spectrometry for structural validation .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction kinetics in P2CA-catalyzed syntheses?

  • Methodological Answer: Substituent electronic properties dictate reaction rates and transition state stability:
  • Electron-Donating Groups (EDGs, e.g., -OCH₃): Accelerate reactions (e.g., 2 minutes for 2,5-dimethoxybenzaldehyde) by stabilizing carbocation intermediates .
  • Electron-Withdrawing Groups (EWGs, e.g., -NO₂): Slow reactions (e.g., 10 minutes for 4-nitrobenzaldehyde) due to destabilized intermediates .
  • Mechanistic Insight: P2CA facilitates carbocation generation via dual acid-base catalysis, with EDGs lowering activation energy .

Q. What is the proposed mechanism for P2CA-catalyzed pyrazolo[3,4-b]quinolinone formation?

  • Methodological Answer: The reaction proceeds via:

Knoevenagel Condensation: Aldehyde and 1,3-cyclohexanedione form a β-keto-enolate intermediate .

Carbocation Formation: P2CA promotes dehydration, generating a carbocation stabilized by EDGs .

Nucleophilic Attack: 5-Aminopyrazole attacks the carbocation, followed by cyclization to yield the heterocyclic core .

  • Key Role of P2CA: Acts as a Brønsted acid (protonating carbonyls) and base (deprotonating intermediates) .

Q. How does P2CA recyclability compare to other catalysts in multi-component reactions?

  • Methodological Answer:
  • Recyclability: P2CA retains >90% efficiency for 4 cycles via simple filtration and reuse, outperforming metal salts (e.g., FeCl₃) and organic acids (e.g., acetic acid) .
  • Comparison to Microwave Synthesis: P2CA achieves comparable yields (84–98%) to microwave-assisted methods but avoids specialized equipment .

Q. What are the key considerations for scaling up P2CA-catalyzed reactions?

  • Methodological Answer:
  • Solvent Recovery: Ethanol’s low toxicity and ease of distillation make it ideal for large-scale use .
  • Catalyst Reuse: Design continuous-flow systems to integrate catalyst recycling .
  • Process Optimization: Adjust stirring rates and heating uniformity to maintain reaction efficiency .

Data Contradiction Analysis

Q. Why do some studies report lower yields for P2CA-catalyzed reactions in aqueous solvents?

  • Methodological Answer: Discrepancies arise from:
  • Substrate Solubility: Hydrophobic substrates (e.g., aryl aldehydes) exhibit poor solubility in water, leading to incomplete reactions .
  • Workup Challenges: Aqueous mixtures produce viscous slurries, complicating product isolation .
  • Resolution: Pre-solubilize substrates in ethanol before adding water for mixed-solvent systems .

Comparative Studies

Q. How does P2CA compare to pyridine-3-carboxylic acid (P3CA) in catalytic efficiency?

  • Methodological Answer:
  • Steric Effects: P2CA’s ortho-carboxylic acid group enhances substrate coordination vs. P3CA’s meta-position .
  • Yields: P2CA achieves 98% vs. 85–90% for P3CA under identical conditions .
  • Mechanistic Advantage: P2CA’s dual acid-base functionality is less pronounced in P3CA .

Future Directions

Q. What novel applications of P2CA are emerging in C–C/C–N bond-forming reactions?

  • Methodological Answer:
  • Heterocycle Synthesis: Expanding to indoles, pyrroles, and quinolines via analogous multi-component pathways .
  • Asymmetric Catalysis: Modifying P2CA with chiral auxiliaries for enantioselective syntheses .

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